(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
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Overview
Description
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound that features a hydrazinylmethyl group attached to a phenyl ring, which is further connected to a pyrrolidinyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of a hydrazine derivative with a phenyl ketone, followed by the introduction of a pyrrolidinyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrazinyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring or the pyrrolidinyl group.
Scientific Research Applications
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyrrolidinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
- (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone
- (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone phenylthiosemicarbazone
Uniqueness
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and pyrrolidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
[2-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-14-9-10-5-1-2-6-11(10)12(16)15-7-3-4-8-15;/h1-2,5-6,14H,3-4,7-9,13H2;1H |
InChI Key |
PHUDKWHSOCVPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2CNN.Cl |
Origin of Product |
United States |
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